
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a propenoic acid moiety attached to a hydroxy and methylphenyl group, with an ethyl ester functional group. The (Z)- configuration indicates the specific geometric isomerism of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- typically involves the esterification of 3-hydroxy-3-(2-methylphenyl)-2-propenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is performed in a continuous flow system, which allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 3-oxo-3-(2-methylphenyl)-2-propenoic acid.
Reduction: 3-hydroxy-3-(2-methylphenyl)propanoic acid.
Substitution: 3-hydroxy-3-(2-methylphenyl)-2-propenoic acid.
Scientific Research Applications
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in conjugation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester:
2-Propenoic acid, 3-(4-hydroxyphenyl)-, ethyl ester: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.
Uniqueness
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- is unique due to its specific (Z)-configuration and the presence of a hydroxy group at the 3-position. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-8,13H,3H2,1-2H3/b11-8- |
InChI Key |
VBWVGLARYHZIAZ-FLIBITNWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C1=CC=CC=C1C)\O |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)

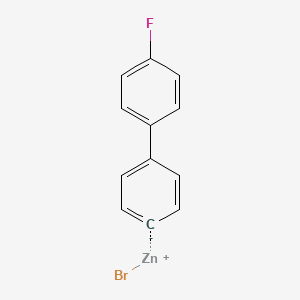
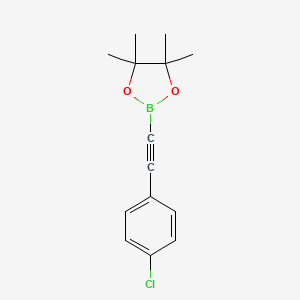

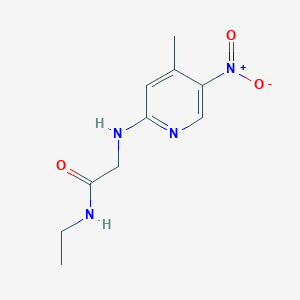
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)

![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
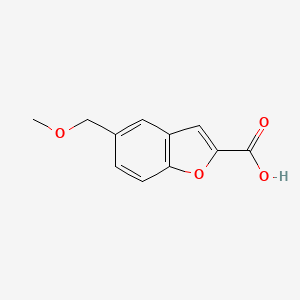
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
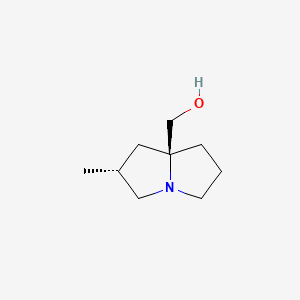
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
